3-(1H-Imidazol-4-ylmethyl)-2-methylbenzoic acid
Overview
Description
“3-(1H-Imidazol-4-ylmethyl)-2-methylbenzoic acid” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been a topic of interest in recent years . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .
Chemical Reactions Analysis
Imidazole-containing compounds have been found to exhibit a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Scientific Research Applications
Thromboxane Synthetase Inhibition
Compounds like 3-(1H-imidazol-1-ylmethyl)-2-methylbenzoic acid are explored for their role as thromboxane synthetase inhibitors. For instance, Cross et al. (1986) studied a series of 1H-imidazol-1-yl-substituted carboxylic acids, including compounds structurally similar to 3-(1H-Imidazol-4-ylmethyl)-2-methylbenzoic acid, for their inhibitory effects on thromboxane A2 synthetase in vitro. They found that the distance between the imidazole and carboxylic acid groups is crucial for potency, with some compounds showing significant in vivo activity in dogs similar to that of dazoxiben (Cross, Dickinson, Parry, & Randall, 1986).
Fuel Cell Electrolytes
Schechter and Savinell (2002) investigated the use of imidazole and 1-methyl imidazole as additives in polybenzimidazole equilibrated with phosphoric acid, a high-temperature proton-conducting polymer electrolyte. They examined the influence of various concentrations of this additive on membrane conductivity, finding a correlation between the conductivity of liquid solutions of concentrated phosphoric acid and that of H3PO4 in the polybenzimidazole membranes (Schechter & Savinell, 2002).
Aromatase Inhibitors
Marchand et al. (1998) synthesized and evaluated a series of 1-(halobenzyl) and 1-tosyl-3-(1H-imidazol-1-ylmethyl)-1H-indoles for inhibitory activity against P450arom and P45017α, enzymes involved in steroid metabolism. Several imidazole compounds exhibited potent and selective aromatase inhibitory activity, which is relevant in the context of endocrine and cancer research (Marchand, Borgne, Duflos, Robert-Piessard, Baut, Ahmadi, Hartmann, & Palzer, 1998).
Photocurrent Response in Coordination Polymers
Meng, Gong, and Lin (2016) explored the use of a compound structurally related to this compound in coordination polymers for enhancing photocurrent response. They synthesized coordination polymers with unique electrochemical properties and photoelectrochemical behaviors, showing potential applications in the field of photoelectronic materials (Meng, Gong, & Lin, 2016).
Nitrate Uptake in Wheat
Sidari, Pusino, Gessa, and Cacco (1998) studied the effects of imazamethabenz-methyl, a compound structurally related to this compound, on nitrate uptake in wheat. Their research provides insights into how such compounds can influence plant physiology, specifically in relation to nutrient uptake (Sidari, Pusino, Gessa, & Cacco, 1998).
Mechanism of Action
Target of Action
It is known that detomidine, a related compound, is an α2-adrenergic agonist . It is used as a sedative in large animals, particularly horses
Mode of Action
Α2-adrenergic agonists like detomidine typically work by binding to α2-adrenoceptors, inhibiting the release of norepinephrine, and thereby inducing sedation and analgesia .
Biochemical Pathways
Detomidine is metabolized into 3-hydroxy-detomidine and detomidine 3-carboxylic acid . It’s reasonable to speculate that 3-Carboxy Detomidine might be involved in similar metabolic pathways.
Pharmacokinetics
Studies on detomidine have shown that it is rapidly distributed and eliminated with a half-life of approximately 30 minutes when administered intravenously . When administered intramuscularly, Detomidine is distributed and eliminated with a half-life of approximately one hour . These findings may provide some insight into the ADME properties of 3-Carboxy Detomidine, but direct studies on this compound are needed for confirmation.
Result of Action
It’s known that α2-adrenergic agonists like detomidine can induce sedation and analgesia, which suggests that 3-carboxy detomidine might have similar effects
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3-Carboxy Detomidine is complex and multifaceted. It exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
3-Carboxy Detomidine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels
Transport and Distribution
It may interact with transporters or binding proteins, and could affect its localization or accumulation .
Subcellular Localization
It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
3-(1H-imidazol-5-ylmethyl)-2-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-9(5-10-6-13-7-14-10)3-2-4-11(8)12(15)16/h2-4,6-7H,5H2,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLYCKVCJPJDEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)CC2=CN=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151156 | |
Record name | Detomidine 3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115664-39-6 | |
Record name | 3-(1H-Imidazol-5-ylmethyl)-2-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115664-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Detomidine 3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115664396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Detomidine 3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main route of detomidine metabolism in horses, and how is detomidine carboxylic acid involved?
A1: Detomidine undergoes extensive metabolism in horses. The primary metabolic pathway involves oxidation, leading to the formation of detomidine carboxylic acid as the major urinary metabolite. [] This finding suggests that analyzing urine for detomidine carboxylic acid could be a valuable approach for detecting detomidine administration in horses.
Q2: Are there analytical techniques sensitive enough to detect detomidine carboxylic acid in biological samples?
A2: Yes, gas chromatography coupled with tandem mass spectrometry (GC/MS/MS) has proven effective in detecting detomidine carboxylic acid in horse urine. [] This technique offers high sensitivity and specificity, making it suitable for analytical purposes in biological matrices.
Q3: Besides horses, has the metabolism of detomidine been studied in other species, and is detomidine carboxylic acid a common metabolite?
A3: Research has also investigated the metabolism of detomidine in rats. Similar to horses, detomidine carboxylic acid has been identified as a metabolite in rat urine. [] This finding suggests that the metabolic pathway involving the formation of detomidine carboxylic acid might be conserved across different mammalian species.
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